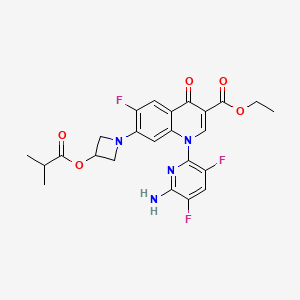![molecular formula C10H15ClN2O2S B2409016 (2-Cloroetíl)[(2,5-dimetilfenil)sulfamoil]amina CAS No. 2097937-53-4](/img/structure/B2409016.png)
(2-Cloroetíl)[(2,5-dimetilfenil)sulfamoil]amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a chloroethyl group, a dimethylphenyl group, and a sulfamoyl group, making it a versatile molecule for various applications.
Aplicaciones Científicas De Investigación
(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine typically involves the reaction of 2,5-dimethylphenylamine with chloroethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or thiols.
Hydrolysis: The sulfamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are typical oxidizing agents used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of (2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine can be formed.
Oxidation Products: Sulfoxides and sulfones are major products formed during oxidation reactions.
Reduction Products: Amines and thiols are major products formed during reduction reactions.
Mecanismo De Acción
The mechanism of action of (2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfamoyl group may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloroethyl)sulfamoylbenzene: Similar structure but lacks the dimethyl groups on the phenyl ring.
(2-Chloroethyl)[(2-methylphenyl)sulfamoyl]amine: Similar structure but has only one methyl group on the phenyl ring.
(2-Chloroethyl)[(3,5-dimethylphenyl)sulfamoyl]amine: Similar structure but with methyl groups at different positions on the phenyl ring.
Uniqueness
(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine is unique due to the presence of both chloroethyl and dimethylphenyl groups, which confer distinct chemical and biological properties. The specific arrangement of these groups allows for unique interactions with biological targets and enhances its potential as a versatile compound in various applications.
Propiedades
IUPAC Name |
N-(2-chloroethylsulfamoyl)-2,5-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-8-3-4-9(2)10(7-8)13-16(14,15)12-6-5-11/h3-4,7,12-13H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUDRLNEEDQROB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2408937.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2408940.png)



![3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2408950.png)


![2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2408953.png)


